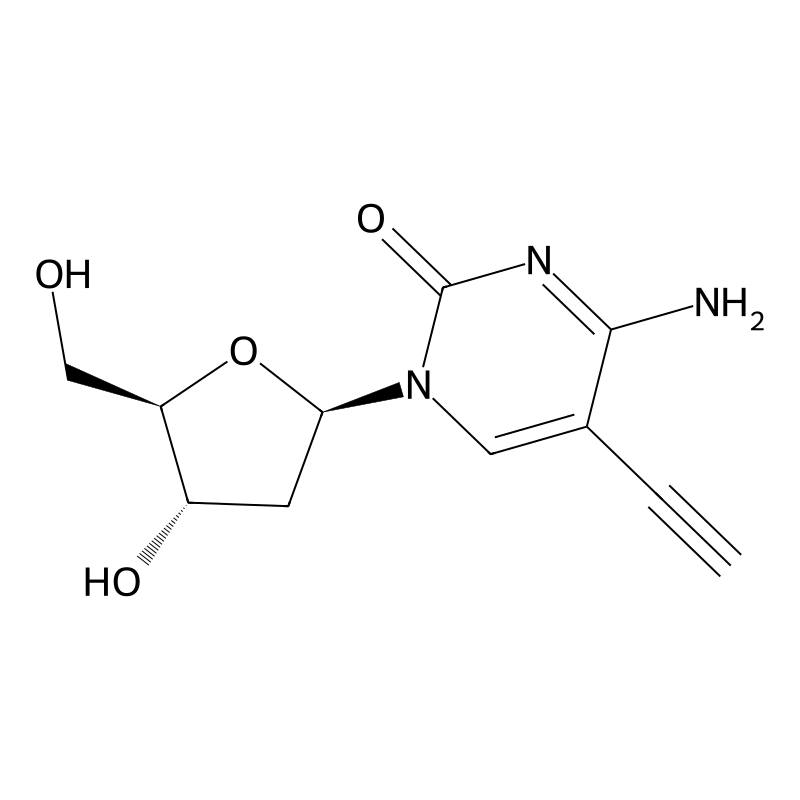5-Ethynyl-2'-deoxycytidine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
DNA Synthesis Monitoring
The advantage of using 5-EdC over traditional methods like BrdU (5-Bromo-2'-deoxyuridine) lies in its detection method. 5-EdC's ethynyl group can undergo a highly specific and efficient "click chemistry" reaction with complementary azide-tagged molecules. This reaction allows for sensitive and versatile detection of newly synthesized DNA through various techniques, including:
- Fluorescence microscopy: By attaching a fluorescent tag to the azide molecule, researchers can visualize the newly synthesized DNA within the cell using fluorescence microscopy. This enables them to study cell proliferation, differentiation, and DNA damage repair processes. Source: Jena Bioscience - 5-Ethynyl-2'-deoxycytidine (5-EdC), DNA synthesis monitoring (Cell proliferation):
- Flow cytometry: 5-EdC can be coupled with flow cytometry analysis to quantify the extent of DNA synthesis in a population of cells. This provides valuable insights into cell cycle progression and the effects of various experimental conditions on DNA replication. Source: Intracellular detection of cytosine incorporation in genomic DNA by using 5-ethynyl-2'-deoxycytidine. Lirui Guan et al. - PubMed: )
Antiviral Properties
Emerging research suggests that 5-EdC exhibits antiviral properties against various viruses, including:
- Herpes simplex virus (HSV): Studies have shown that 5-EdC effectively inhibits the replication of both HSV-1 and HSV-2 strains by interfering with their DNA synthesis pathway. Source: 5'-Ethynyl-2'-deoxycytidine - Cayman Chemical:
- Vaccinia virus: 5-EdC demonstrates activity against the vaccinia virus, further suggesting its potential as a broad-spectrum antiviral agent. Source: 5'-Ethynyl-2'-deoxycytidine - Cayman Chemical:
These findings warrant further investigation into the specific mechanisms of action and potential therapeutic applications of 5-EdC for treating viral infections.
Other Potential Applications
The unique properties of 5-EdC are being explored for diverse research applications beyond DNA synthesis monitoring and antiviral activities. These include:
- Studying cellular metabolism: 5-EdC can be used to trace the metabolic pathway of nucleoside analogs, providing valuable insights into cellular processes.
- Developing novel drug delivery systems: Researchers are exploring the potential of 5-EdC as a targeting moiety for drug delivery systems due to its ability to be incorporated into newly synthesized DNA.
5-Ethynyl-2'-deoxycytidine is a synthetic nucleoside analog of deoxycytidine, characterized by the presence of an ethynyl group at the 5-position of the pyrimidine ring. Its molecular formula is C₁₁H₁₃N₃O₄, with a molecular weight of 251.24 g/mol and a CAS number of 69075-47-4. This compound is notable for its ability to be incorporated into DNA during replication, allowing researchers to monitor DNA synthesis effectively. It serves as an alternative to 5-Bromo-2'-deoxyuridine, particularly in experiments aimed at assessing cellular proliferation during the S-phase of the cell cycle .
As mentioned earlier, 5-EdC acts as an analog of cytidine and gets incorporated into replicating DNA during cell division. The ethynyl group allows for specific detection of this incorporation using click chemistry techniques [, ]. This provides researchers with a tool to identify and study cells undergoing active DNA replication.
In biological contexts, 5-Ethynyl-2'-deoxycytidine exhibits significant utility as a metabolic labeling agent for newly synthesized DNA. It has been shown to be incorporated into the genomes of various cell types, enabling researchers to track DNA synthesis and cell proliferation accurately. Studies indicate that it is particularly effective in cells infected with herpes simplex virus type 1 and other viruses, where it can inhibit viral replication . Its incorporation into DNA allows for subsequent analysis using various biochemical techniques, including fluorescence microscopy.
5-Ethynyl-2'-deoxycytidine has several applications in biochemical research:
- DNA Synthesis Monitoring: Used extensively in studies aimed at understanding cell proliferation and DNA replication dynamics.
- Viral Replication Studies: Effective in investigating viral infections and testing antiviral compounds due to its incorporation into viral genomes.
- Bioconjugation: Facilitates the attachment of various labels for imaging and purification purposes through click chemistry .
Research has demonstrated that 5-Ethynyl-2'-deoxycytidine interacts with several biological systems. For instance, studies have shown differential incorporation rates in cells infected with various viruses, including herpes simplex virus type 1 and human cytomegalovirus. These interactions highlight its potential as a tool for studying viral replication mechanisms and cellular responses to infection . Additionally, its ability to substitute for natural nucleotides raises questions about its effects on cellular metabolism and gene expression.
Several compounds share structural similarities with 5-Ethynyl-2'-deoxycytidine:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 5-Bromo-2'-deoxyuridine | Similar base structure | Bromine substitution at the 5-position |
| 5-Fluoro-2'-deoxyuridine | Similar base structure | Fluorine substitution at the 5-position |
| 2'-Deoxycytidine | Natural nucleoside | Lacks ethynyl modification |
| 5-Ethynyl-2'-deoxyuridine | Similar base structure | Ethynyl group at the 5-position |
Uniqueness: The defining feature of 5-Ethynyl-2'-deoxycytidine is its ethynyl group, which allows for specific labeling techniques via click chemistry while maintaining compatibility with cellular machinery for DNA synthesis. This makes it particularly valuable in experimental settings focused on monitoring DNA dynamics in live cells.








